molecular formula C6H13ClN2O2 B1430548 methyl N-(pyrrolidin-3-yl)carbamate hydrochloride CAS No. 477981-66-1

methyl N-(pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B1430548
CAS No.: 477981-66-1
M. Wt: 180.63 g/mol
InChI Key: JPKDVLKJPBGOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(pyrrolidin-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol It is a hydrochloride salt form of methyl N-(pyrrolidin-3-yl)carbamate, which is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions

    Solvent: Common solvents include dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Methyl N-(pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl N-(pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the carbamate group.

    Methyl carbamate: A simpler compound with a carbamate group but without the pyrrolidine ring.

    N-(pyrrolidin-3-yl)carbamate: A compound similar to methyl N-(pyrrolidin-3-yl)carbamate hydrochloride but without the methyl group.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the carbamate group, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl N-pyrrolidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKDVLKJPBGOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477981-66-1
Record name methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 4
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 5
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 6
methyl N-(pyrrolidin-3-yl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.